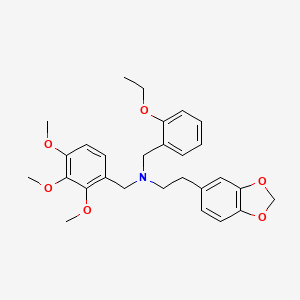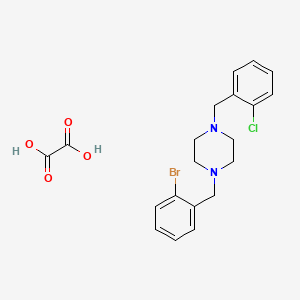
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Mechanism of Action
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is believed to exert its effects through the modulation of various neurotransmitters and cytokines in the body. Specifically, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Biochemical and Physiological Effects:
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-depressant effects. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to using 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments, including its potential toxicity and limited solubility in water.
Future Directions
There are several potential future directions for research on 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, including further investigation into its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, research could focus on developing new derivatives of 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione with improved solubility and reduced toxicity. Overall, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has significant potential for further research and development as a therapeutic agent.
Synthesis Methods
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with 2,5-pyrrolidinedione in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid, followed by a final deprotection step to yield 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione.
Scientific Research Applications
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-depressant agent. Research has shown that 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
properties
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)


![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)